physical properties of 1,2,4,5-tetrakis(trifluoromethyl)benzene
physical properties of 1,2,4,5-tetrakis(trifluoromethyl)benzene
An In-depth Technical Guide on the Core Physical Properties of 1,2,4,5-Tetrakis(trifluoromethyl)benzene
Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of: Your Senior Application Scientist
Foreword: The Architectural Impact of Fluorine
In the landscape of molecular design, the strategic incorporation of fluorine imparts profound changes to a molecule's character. 1,2,4,5-Tetrakis(trifluoromethyl)benzene stands as a testament to this principle. Its benzene core, heavily adorned with four electron-withdrawing trifluoromethyl groups, presents a unique electronic and steric profile. This guide moves beyond a simple recitation of data, aiming instead to provide a holistic understanding of its physical properties. We will explore not only the what but the why, delving into the experimental methodologies that form the bedrock of our knowledge and offering insights into how these properties dictate the compound's potential in advanced applications.
Core Physicochemical Data
The fundamental are a direct consequence of its highly fluorinated structure. The data presented herein are collated from peer-reviewed literature and established chemical databases, providing a reliable baseline for any research endeavor.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂F₁₂ | [1] |
| Molecular Weight | 350.11 g/mol | [2] |
| Appearance | Colorless crystals | [2] |
| Melting Point | 73 °C | [1][3] |
| Crystal System | Orthorhombic | [2] |
| Space Group | Pbca | [2] |
Experimental Validation of Physical Properties
Scientific integrity demands that we not only trust but also verify. The protocols detailed below are foundational techniques for characterizing crystalline organic compounds. Understanding these methods is critical for quality control, purity assessment, and structural confirmation.
Melting Point Determination: A Barometer of Purity
Expert Insight: The melting point is more than a mere physical constant; it is a critical indicator of sample purity. A sharp, narrow melting range (typically < 1°C) is characteristic of a pure compound. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range. For 1,2,4,5-tetrakis(trifluoromethyl)benzene, a sharp melting point around 73°C confirms the sample's high purity.
Self-Validating Protocol: Capillary Method
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Sample Preparation (The Dry & Fine Mandate): The sample must be impeccably dry, as residual solvent will act as an impurity.[4] Grind a small quantity of the colorless crystals into a fine, homogeneous powder to ensure uniform heat transfer throughout the sample.
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Capillary Loading (The 2-3 mm Rule): Tap the open end of a capillary tube into the powder. Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid into the sealed end.[4] The packed sample height should be 2-3 mm; a larger sample size leads to an artificially broad melting range due to inefficient heat transfer.[4]
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Heating & Observation (The 1-2 °C/min Ramp): Place the capillary in a calibrated melting point apparatus. For an unknown sample, a rapid heating ramp (10-20 °C/min) can be used to find an approximate range.[5] For a known substance like this, a slow ramp rate of 1-2 °C/min, starting about 15-20 °C below the expected melting point, is crucial for accuracy.[4][5]
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Data Acquisition: Record two temperatures: T₁, the temperature at which the first drop of liquid appears, and T₂, the temperature at which the entire sample becomes a clear liquid. The melting range is T₁–T₂.
Diagram: Workflow for Melting Point Determination
Caption: Standard workflow for accurate melting point determination using the capillary method.
Single-Crystal X-ray Diffraction: The Definitive Structure Elucidation
Expert Insight: To truly understand a molecule's properties, we must visualize its three-dimensional structure. Single-crystal X-ray diffraction is the gold standard, providing precise coordinates of each atom in the crystal lattice.[6] This technique was used to determine that 1,2,4,5-tetrakis(trifluoromethyl)benzene crystallizes in the orthorhombic Pbca space group. The analysis reveals steric crowding between adjacent CF₃ groups, which distorts the exocyclic bond angles, a key structural feature influencing its molecular packing and properties.[2]
Self-Validating Protocol: Structure Determination
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Crystal Growth (The Slow & Steady Imperative): The success of this technique hinges on the quality of the single crystal.[7] High-quality crystals are typically grown by the slow evaporation of a solvent from a saturated solution or by slow cooling. The key is to allow molecules to deposit onto the growing lattice in a slow, ordered fashion. Rapid crystallization traps defects and leads to unusable samples.
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Crystal Selection and Mounting: Using a goniometer under a microscope, select a single, transparent crystal with no visible cracks or defects, ideally with dimensions under 0.25 mm.[7] The crystal is mounted on a loop or fiber.
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Data Collection (The Diffraction Pattern): The mounted crystal is placed in a diffractometer and cooled (data for this compound was collected at 173 K) to reduce thermal vibration of the atoms.[2] A monochromatic X-ray beam is directed at the crystal, which is rotated, and the resulting diffraction pattern is recorded on a detector.
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Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to determine the unit cell dimensions. The phases of the diffracted waves are then determined computationally (e.g., using direct methods) to generate an electron density map.[2] Atoms are fitted into this map, and the model is refined to achieve the best possible fit with the experimental data, yielding the final, precise molecular structure.
Diagram: Logic of X-ray Crystallography
Caption: The logical progression from a single crystal to a refined molecular structure.
Structural Insights and Implications
The structure of 1,2,4,5-tetrakis(trifluoromethyl)benzene is a classic example of sterically-induced distortion. The molecule itself lies on an inversion center, meaning it possesses a high degree of symmetry.[2] However, the bulky trifluoromethyl groups repel each other, causing the exocyclic C-C-C bond angles to deviate significantly from the ideal 120° of a benzene ring. Specifically, the angles between the carbons bearing the CF₃ groups are widened to ~123.5°, while the angles adjacent to the ring hydrogens are compressed to ~117.5°.[2] This intramolecular strain influences the intermolecular packing, which is governed by weak van der Waals forces and dictates the material's bulk properties, including its melting point and solubility characteristics.
References
-
Experiment 1 - Melting Points. (n.d.). Retrieved January 11, 2026, from [Link]
-
4.3: Melting Point Determination Procedure - Chemistry LibreTexts. (2020, August 20). Retrieved January 11, 2026, from [Link]
-
Melting point determination. (n.d.). Retrieved January 11, 2026, from [Link]
-
Measuring the Melting Point - Westlab Canada. (2023, May 8). Retrieved January 11, 2026, from [Link]
-
experiment (1) determination of melting points. (2021, September 19). Retrieved January 11, 2026, from [Link]
-
Experimental methods for x-ray diffraction – Crystallographic Growth. (n.d.). Retrieved January 11, 2026, from [Link]
-
Benzene, 1,2,4,5-tetrakis(trifluoromethyl)- - ChemBK. (n.d.). Retrieved January 11, 2026, from [Link]
-
X-ray Diffraction Protocols and Methods | Springer Nature Experiments. (n.d.). Retrieved January 11, 2026, from [Link]
-
Lynch, V. M., Kampa, J. J., Lagow, R. J., & Davis, B. E. (1992). Structure of 1,2,4,5-tetrakis(trifluoromethyl)benzene. Acta Crystallographica Section C: Crystal Structure Communications, 48(7), 1339–1341. Retrieved January 11, 2026, from [Link]
-
Zhang, D., et al. (2017). High Pressure Single Crystal Diffraction at PX^2. Journal of Visualized Experiments. Available at: [Link]
-
Dauter, Z., & Dauter, M. (2012). X-ray diffraction experiment – the last experiment in the structure elucidation process. Acta Biochimica Polonica, 59(1), 79–83. Available at: [Link]
-
Preparation of Single Crystals for X-ray Diffraction - Department of Chemistry | UZH. (n.d.). Retrieved January 11, 2026, from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. matrixscientific.com [matrixscientific.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
